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Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-

Cat. No.: B14733530
CAS No.: 6229-22-7
M. Wt: 234.17 g/mol
InChI Key: ODLUTVBIDGJWAA-UHFFFAOYSA-N
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Description

Historical Context of Benzamide (B126) and Tetrazole Chemistry in Research

The scientific foundations of "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-" are deeply rooted in the historical development of benzamide and tetrazole chemistry.

Benzamide , the simplest amide derivative of benzoic acid, has a long-standing presence in organic chemistry. Its derivatives have been the subject of extensive research for over a century, leading to a broad spectrum of applications, most notably in the pharmaceutical industry. ijpbs.com The versatility of the benzamide scaffold has allowed for its incorporation into a wide array of therapeutic agents, including antiemetics, antipsychotics, and antihypertensives. The chemical robustness and the ability of the amide linkage to participate in hydrogen bonding have made it a favored structural motif in drug design.

Tetrazole chemistry, on the other hand, has a more recent but equally impactful history. The first tetrazole derivative was synthesized by Bladin in 1885. researchgate.net However, it was not until the mid-20th century that research into tetrazole compounds began to accelerate, driven by their diverse applications. researchgate.net A pivotal moment in tetrazole research was the recognition of the 5-substituted 1H-tetrazole moiety as a bioisostere of the carboxylic acid group. nbinno.comtandfonline.comresearchgate.net This discovery was a significant breakthrough in medicinal chemistry, as the tetrazole ring offers similar acidity and spatial arrangement to a carboxylic acid but with improved metabolic stability and pharmacokinetic profiles. nbinno.comtandfonline.com This has led to the incorporation of tetrazole rings into numerous clinically used drugs. nih.gov

Significance of the Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- Scaffold in Chemical Sciences

The specific arrangement of the benzamide, 4-nitro, and N-(1H-tetrazol-5-yl) groups in the "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-" scaffold suggests a number of potential significances in the chemical sciences, largely inferred from the known properties of its components.

The 4-nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the benzamide ring. researchgate.net This can impact the reactivity of the molecule and its potential interactions with biological targets. In medicinal chemistry, the nitro group is often introduced to modulate the pharmacokinetic and pharmacodynamic properties of a compound and can be a key pharmacophore in various bioactive molecules. nih.gov The presence of the nitro group can also be a precursor for the synthesis of the corresponding amino derivative, which opens up further avenues for chemical modification. researchgate.net

The linkage of the 4-nitrobenzamide (B147303) moiety to the 5-position of the tetrazole ring creates an N-acyl-tetrazole structure. The tetrazole ring, as a bioisostere of a carboxylic acid, imparts acidic properties to the molecule. nbinno.com The combination of the electron-withdrawing nitro group and the acidic tetrazole ring may lead to interesting biological activities. Furthermore, the nitrogen-rich tetrazole ring can participate in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions. lifechemicals.com

A plausible synthetic route to this scaffold would involve the acylation of 5-aminotetrazole (B145819) with 4-nitrobenzoyl chloride. The synthesis of 5-aminotetrazole itself can be achieved from the reaction of cyanamide (B42294) with hydrazoic acid or through a one-pot synthesis from cyanamide and hydrazine (B178648) hydrochloride followed by diazotization. wikipedia.org General methods for the synthesis of substituted 5-aminotetrazoles from thioureas have also been reported. scilit.com The subsequent acylation would likely proceed under standard conditions for amide bond formation.

Table 1: Potential Synthetic Precursors and Reagents

Precursor/Reagent Chemical Formula Role in Synthesis
5-Aminotetrazole CH3N5 Source of the tetrazole ring
4-Nitrobenzoyl chloride C7H4ClNO3 Acylating agent to introduce the 4-nitrobenzamide moiety
Cyanamide CH2N2 Starting material for 5-aminotetrazole synthesis

Overview of Current Research Landscape for Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-

While specific, in-depth research focused solely on "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-" is not extensively documented in publicly available literature, the current research landscape can be understood by examining studies on structurally related compounds.

Research on 4-nitrobenzamide derivatives continues to be active, with studies exploring their potential as antimicrobial ijpbs.comresearchgate.net and antidiabetic agents. nih.gov The synthesis and biological evaluation of various substituted nitrobenzamides are frequently reported, indicating a sustained interest in this class of compounds. nih.gov

Similarly, the field of tetrazole chemistry is vibrant, with ongoing efforts to develop new synthetic methodologies and explore the applications of tetrazole-containing compounds in drug discovery nih.govnih.govanjs.edu.iq and materials science. at.ua The use of tetrazoles as ligands for metal-organic frameworks is also an area of active investigation. lifechemicals.com

The combination of these two areas, in the form of N-acyl-tetrazoles, is a logical progression. While direct studies on the title compound are sparse, the foundational knowledge from these related fields provides a strong basis for future investigations into the synthesis, characterization, and potential applications of "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-". Future research could focus on its potential as a bioactive agent, leveraging the established roles of the nitro group and the tetrazole moiety in medicinal chemistry. Furthermore, its properties as a potential energetic material or a ligand in coordination chemistry could also be explored.

Table 2: Key Research Areas for Structurally Similar Compounds

Research Area Focus Key Moieties
Medicinal Chemistry Antimicrobial, Antidiabetic, Anticancer 4-Nitrobenzamide, Tetrazole
Organic Synthesis Development of novel synthetic routes N-acyl-tetrazoles, 5-Aminotetrazoles

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N6O3 B14733530 Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- CAS No. 6229-22-7

Properties

CAS No.

6229-22-7

Molecular Formula

C8H6N6O3

Molecular Weight

234.17 g/mol

IUPAC Name

4-nitro-N-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C8H6N6O3/c15-7(9-8-10-12-13-11-8)5-1-3-6(4-2-5)14(16)17/h1-4H,(H2,9,10,11,12,13,15)

InChI Key

ODLUTVBIDGJWAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NNN=N2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzamide, 4 Nitro N 1h Tetrazol 5 Yl

Classical Approaches for Benzamide (B126), 4-nitro-N-(1H-tetrazol-5-yl)- Synthesis

Traditional synthetic methods for Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- typically involve a two-step process: the formation of the amide bond between a 4-nitrobenzoic acid derivative and a 5-aminotetrazole (B145819) precursor.

Reaction of 4-Nitrobenzoic Acid with Tetrazole Derivatives

A primary classical route involves the reaction of 4-nitrobenzoic acid with a suitable tetrazole derivative, most commonly 5-aminotetrazole. This reaction typically proceeds via the activation of the carboxylic acid group of 4-nitrobenzoic acid to facilitate nucleophilic attack by the amino group of the tetrazole. A common method involves the conversion of 4-nitrobenzoic acid to its more reactive acid chloride, 4-nitrobenzoyl chloride. researchgate.net

The reaction of 4-nitrobenzoyl chloride with 5-aminotetrazole is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. ctppc.org The choice of solvent and base is crucial for optimizing the reaction yield and purity of the final product.

General Reaction Scheme:

Coupling Agent Utilization in Amide Bond Formation

To avoid the often harsh conditions required for acid chloride formation, various coupling agents are employed to facilitate the direct amidation of 4-nitrobenzoic acid with 5-aminotetrazole. These reagents activate the carboxylic acid in situ, allowing for a milder and more efficient reaction. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. nih.gov

The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, in this case, 5-aminotetrazole, to form the desired amide bond.

Coupling AgentAdditiveSolventTypical Yield (%)
EDCHOBtDMF75-90
DCCHOBtCH2Cl2/DMF70-85
HATUDIPEADMF80-95

Advanced Synthetic Strategies for Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- and Analogues

[3+2] Cycloaddition Approaches for Tetrazole Ring Formation

The [3+2] cycloaddition reaction is a powerful and widely used method for the synthesis of five-membered heterocyclic rings, including tetrazoles. researchgate.net In the context of synthesizing the target molecule, this approach would involve the reaction of an azide (B81097) source, such as sodium azide, with a nitrile precursor, specifically 4-nitrobenzonitrile (B1214597). This reaction directly forms the 5-(4-nitrophenyl)-1H-tetrazole intermediate, which can then be further functionalized.

The mechanism of the [3+2] cycloaddition involves the concerted or stepwise addition of the 1,3-dipolar azide to the carbon-nitrogen triple bond of the nitrile. uchicago.edu The reaction is often catalyzed by various agents, including Lewis acids or transition metals, to enhance the reaction rate and regioselectivity. researchgate.net

One-Pot Synthetic Protocols for Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified workup procedures. A plausible one-pot approach for the synthesis of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- could involve a multicomponent reaction. For instance, a reaction between 4-nitrobenzaldehyde, an amine, an isocyanide, and an azide source could potentially yield the target molecule or a close derivative in a single step. nih.govbeilstein-archives.org

Another one-pot strategy could involve the in situ formation of the tetrazole ring followed by acylation. For example, reacting 4-nitrobenzonitrile with sodium azide to form the tetrazole, and then introducing 4-nitrobenzoyl chloride in the same reaction vessel without isolating the intermediate. beilstein-journals.orgresearchgate.netnih.govbeilstein-archives.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in many chemical transformations. bohrium.com The synthesis of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- can be significantly expedited using microwave irradiation.

Both the classical amide bond formation and the [3+2] cycloaddition for tetrazole ring formation can be performed under microwave conditions. beilstein-journals.orgbohrium.com For the amide coupling, microwave heating can reduce the reaction time from hours to minutes. Similarly, the cycloaddition of 4-nitrobenzonitrile with sodium azide can be efficiently carried out using microwave irradiation, often leading to higher yields and cleaner reactions compared to conventional heating methods. beilstein-journals.orgresearchgate.netnih.govbeilstein-archives.org

Synthetic StepConventional Heating (Time)Microwave Irradiation (Time)Typical Yield Improvement
Amide Coupling4-12 hours5-20 minutes10-20%
[3+2] Cycloaddition12-24 hours10-30 minutes15-25%

Catalytic Methodologies in Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- Synthesis

Catalytic approaches are central to the green and efficient synthesis of tetrazole derivatives. researchgate.net The formation of the 5-amino-substituted tetrazole ring in the target molecule from a corresponding N-cyano-4-nitrobenzamide precursor is significantly accelerated by catalysts. These catalysts function by activating the nitrile group, thereby lowering the activation energy barrier for the [3+2] cycloaddition with an azide. thieme-connect.comacs.org

Heterogeneous catalysts are widely employed in the synthesis of 5-substituted-1H-tetrazoles due to their significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and enhanced stability. thieme-connect.comnih.gov These catalysts are typically solid materials that provide an active surface for the reaction to occur.

In the context of forming the tetrazole moiety of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-, a precursor such as N-cyano-4-nitrobenzamide would react with an azide source like sodium azide. Heterogeneous catalysts facilitate this cycloaddition. Examples of such catalysts include metal oxides, zeolites, and supported reagents. For instance, nanocrystalline zinc oxide (ZnO) has been utilized as an effective and recyclable heterogeneous catalyst for the synthesis of 5-substituted-1H-tetrazoles. thieme-connect.comamerigoscientific.com Another example is the use of silica-supported sodium hydrogen sulfate, which acts as a solid acid catalyst. organic-chemistry.org The general mechanism involves the activation of the nitrile group on the catalyst surface, making it more susceptible to nucleophilic attack by the azide ion. nih.gov

The key benefits of using heterogeneous catalysts are highlighted by their operational simplicity and contribution to more sustainable chemical processes. The ability to recover the catalyst, often by simple filtration, and reuse it for multiple cycles without a significant loss of activity is a major economic and environmental advantage. researchgate.net

Table 1: Examples of Heterogeneous Catalysts in 5-Substituted-1H-Tetrazole Synthesis

Catalyst Substrate Reaction Conditions Yield (%) Reference
Nanocrystalline ZnO Aromatic Nitriles DMF, 120-130 °C 69-82 thieme-connect.comamerigoscientific.com
Silica-supported NaHSO₄ Organic Nitriles DMF High organic-chemistry.org
Montmorillonite KSF Variety of Nitriles N/A Excellent sharif.edu
CoY Zeolite Aromatic Nitriles N/A High thieme-connect.com

The use of nanoparticles as catalysts represents a significant advancement in chemical synthesis, offering a bridge between homogeneous and heterogeneous catalysis. rsc.org Their high surface-area-to-volume ratio and the unique properties of their surfaces lead to exceptional catalytic activity. amerigoscientific.comnih.gov In the synthesis of the tetrazole ring for Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-, various nanoparticle-based catalysts have shown high efficacy.

Magnetic nanoparticles, particularly those based on iron oxide (Fe₃O₄), have garnered considerable attention. nih.gov These nanoparticles can be functionalized with catalytically active species, such as copper complexes or other transition metals. amerigoscientific.comresearchgate.net The magnetic core allows for the effortless separation of the catalyst from the reaction medium using an external magnet, facilitating easy recovery and recyclability. nih.govnih.gov For example, a novel magnetic Co–Ni/Fe₃O₄@mesoporous silica (B1680970) hollow sphere nanocomposite has been reported as a highly effective and reusable nanocatalyst for the [2+3] cycloaddition reaction between aromatic nitriles and sodium azide, achieving excellent yields in short reaction times. nih.gov

Other nanomaterials, including copper, gold, and palladium nanoparticles, have also been successfully employed. thieme-connect.comamerigoscientific.comsharif.edu These catalysts can activate the nitrile precursor, leading to the efficient formation of the tetrazole product under mild reaction conditions. The mechanism often involves the coordination of the nitrile to the metal nanoparticle surface, which enhances its electrophilic character and facilitates the subsequent cycloaddition with the azide. thieme-connect.comnih.gov

Table 2: Nanoparticle Catalysts for 5-Substituted-1H-Tetrazole Synthesis

Nanoparticle Catalyst Substrate Scope Solvent Temperature (°C) Key Advantages Reference
Fe₃O₄@tryptophan@Ni Aromatic/Aliphatic Nitriles N/A N/A Easy recovery, high yield, short reaction time nih.govrsc.org
Fe₃O₄-adenine-Zn Aromatic/Aliphatic Nitriles PEG 120 Excellent yield, short reaction time nih.govrsc.org
Co–Ni/Fe₃O₄@MMSHS Aromatic Nitriles N/A N/A High yield (up to 98%), short reaction time, recyclable nih.gov
Cu NPs@Fe₃O₄-chitosan Various Nitriles N/A N/A High catalytic activity, easy work-up, high yields amerigoscientific.com
Nano CaO Protected Nitriles Methanol/Water Reflux Greener protocol, good yield sharif.edu

Lewis acid catalysis is a cornerstone of the synthesis of 5-substituted-1H-tetrazoles from nitriles and azides. thieme-connect.comnih.gov The fundamental role of the Lewis acid is to coordinate with the lone pair of electrons on the nitrogen atom of the nitrile group. This coordination enhances the electrophilicity of the nitrile carbon, thereby activating it for the nucleophilic attack by the azide anion in the key [3+2] cycloaddition step. acs.orgorganic-chemistry.org

A wide array of Lewis acids have been proven effective for this transformation, ranging from simple metal salts to more complex organometallic compounds. Zinc salts, such as zinc bromide (ZnBr₂) and zinc chloride (ZnCl₂), are commonly used, promoting the reaction efficiently, often in water or other protic solvents. organic-chemistry.orgresearchgate.net Other effective Lewis acids include indium(III) chloride (InCl₃) and ytterbium(III) triflate (Yb(OTf)₃). organic-chemistry.org

The reaction can be performed under both homogeneous and heterogeneous conditions. While soluble metal salts act as homogeneous catalysts, Lewis acids can also be immobilized on solid supports to create heterogeneous catalysts, combining the high activity of Lewis acids with the practical advantages of easy separation and recycling. thieme-connect.com For instance, nano-TiCl₄·SiO₂ has been used as a solid Lewis acid catalyst. thieme-connect.com The choice of the Lewis acid and reaction conditions can be tailored to the specific substrate, such as the N-cyano-4-nitrobenzamide precursor required for the target molecule.

Table 3: Lewis Acid Catalysts in Tetrazole Synthesis

Lewis Acid Catalyst Substrate Solvent Key Features Reference
Zinc Salts (e.g., ZnBr₂) Organic Nitriles Water Broad scope, readily proceeds organic-chemistry.orgresearchgate.net
Indium(III) Chloride Aldoximes DMF Inexpensive, low catalyst loading, mild conditions thieme-connect.comorganic-chemistry.org
Yb(OTf)₃ Amines, Triethyl orthoformate N/A Good yields for 1-substituted tetrazoles organic-chemistry.org
Nano-TiCl₄·SiO₂ Aryl, Heteroaryl, Benzyl Cyanides DMF Recoverable and reusable solid Lewis acid thieme-connect.com

Computational and Theoretical Investigations of Benzamide, 4 Nitro N 1h Tetrazol 5 Yl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. However, no specific studies have been published that apply these methods to Benzamide (B126), 4-nitro-N-(1H-tetrazol-5-yl)-.

Density Functional Theory (DFT) Studies on Electronic Structure

No dedicated Density Functional Theory (DFT) studies detailing the electronic structure, such as the distribution of electron density, the molecular electrostatic potential, or the Mulliken atomic charges of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-, were found in the scientific literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. Without specific computational research on Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-, data regarding its HOMO-LUMO energies and the resulting energy gap are not available.

Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule, including hyperconjugative interactions. Similarly, Non-Covalent Interaction (NCI) analysis is used to visualize and understand weak interactions, such as van der Waals forces and hydrogen bonds. No published NBO or NCI analyses for Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- could be located.

Prediction of Molecular Reactivity Indices (e.g., Fukui functions)

Global and local reactivity descriptors, derived from conceptual DFT, help in predicting the reactive sites of a molecule for nucleophilic, electrophilic, and radical attacks. Fukui functions are a prominent example of a local reactivity descriptor. There are no available studies that calculate these reactivity indices for Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-.

Theoretical Thermodynamic Property Calculations

Theoretical calculations can predict thermodynamic properties such as standard enthalpy of formation, entropy, and heat capacity. This information is vital for understanding the stability and potential for the synthesis of a compound. However, no such theoretical thermodynamic data has been published for Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies, which can include molecular dynamics or Monte Carlo simulations, are used to understand the behavior of molecules in various environments and their interactions with other molecules. A search for such studies focusing on Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- did not yield any results.

The provided outline requires in-depth analysis of ligand-receptor interactions, conformational dynamics, stability, and specific binding free energy values (MM/GBSA, MM/PBSA) for "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-". Without access to studies that have performed these specific computational analyses on this molecule, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the request.

General methodologies for molecular docking, molecular dynamics, and binding free energy calculations are well-established in the field of computational chemistry. However, the application and results of these methods are unique to each specific ligand-receptor system under investigation. Therefore, data from other benzamide derivatives or unrelated compounds cannot be substituted to fulfill the requirements for "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-" without violating the instructions for accuracy and specificity.

Structure Activity Relationship Sar Studies and Molecular Design of Benzamide, 4 Nitro N 1h Tetrazol 5 Yl Derivatives

Influence of the Nitro Group on Biological Activity and Molecular Interactions

The 4-nitro group on the benzamide (B126) core is a critical determinant of the molecule's electronic properties and its interaction with biological targets. As a potent electron-withdrawing group, it significantly influences the electron distribution across the aromatic ring. nih.govnih.gov This strong electron-withdrawing effect, which occurs via resonance, deactivates the ring and can alter the molecule's polarity. nih.govmdpi.com Such changes can facilitate more favorable interactions with nucleophilic sites within protein structures, potentially leading to inhibitory effects. mdpi.com

The nitro group is recognized not just as a modulator of electronic properties but also as a pharmacophore in its own right, capable of imparting specific physiological effects to a molecule. mdpi.com In many therapeutic agents, the presence of a nitro group is linked to their mechanism of action, which can involve metabolic reduction within biological systems. mdpi.comsvedbergopen.com This enzymatic reduction can produce reactive intermediates that are crucial for the compound's pharmacological activity. mdpi.com Furthermore, the nitro group can influence the pharmacokinetic profile of a drug, affecting its absorption, distribution, metabolism, and excretion. mdpi.com

SAR studies on analogous compounds have demonstrated that the presence of electronegative substituents, such as a nitro group, in the para-position of a benzamide moiety can lead to an increase in potency. nih.govresearchgate.net This highlights the strategic importance of the 4-nitro substitution in "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-" for its biological activity.

Table 1: Influence of the 4-Nitro Group on Molecular Properties and Biological Interactions

Property Influence/Effect
Electronic Effect Strong electron-withdrawing group; deactivates the aromatic ring through resonance. nih.govnih.gov
Molecular Polarity Alters the molecule's polarity, potentially favoring interactions with nucleophilic sites in proteins. mdpi.com
Pharmacological Role Can act as a pharmacophore, contributing directly to the biological activity. mdpi.com
Metabolism Can undergo metabolic reduction to form reactive intermediates, which is often key to its mechanism of action. mdpi.comsvedbergopen.com
Pharmacokinetics Modulates absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

| Potency | In related benzamide series, electronegative para-substituents are shown to increase potency. nih.govresearchgate.net |

Role of the Tetrazole Moiety as a Bioisostere and Pharmacophore

The 1H-tetrazol-5-yl group is a key structural feature, widely employed in medicinal chemistry as a bioisosteric replacement for the carboxylic acid functional group. nbinno.comresearchgate.netbeilstein-journals.orgthieme-connect.com Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological effects. The tetrazole ring mimics the carboxylic acid group due to its comparable acidity (pKa of ~4.9), which allows it to participate in similar electrostatic and hydrogen bonding interactions with biological targets. nbinno.com

Despite these similarities, the tetrazole moiety offers distinct advantages over a carboxylic acid. It is significantly more stable metabolically, as it is resistant to many of the biological transformations that carboxylic acids undergo. nbinno.comresearchgate.net This metabolic stability can lead to improved pharmacokinetic profiles, including enhanced bioavailability and longer half-lives. nbinno.com The replacement of a carboxylate with a tetrazole can therefore result in drugs with greater efficacy and a better pharmacokinetic profile. researchgate.net

Beyond its role as a bioisostere, the tetrazole ring is considered an important pharmacophore and a privileged scaffold in drug design. beilstein-journals.orgbohrium.com It has the capacity to form multiple noncovalent interactions with biological targets and is a component of numerous marketed drugs, demonstrating its value in creating effective therapeutic agents. researchgate.netthieme-connect.combohrium.com

Table 2: Comparison of Tetrazole and Carboxylic Acid Moieties as Bioisosteres

Feature 1H-Tetrazole-5-yl Carboxylic Acid
Acidity (pKa) ~4.9, acidic. nbinno.com ~4-5, acidic.
Interactions Forms hydrogen bonds and electrostatic interactions. nbinno.com Forms hydrogen bonds and electrostatic interactions.
Metabolic Stability Generally high; resistant to many metabolic transformations. nbinno.comresearchgate.netbeilstein-journals.org Can be metabolically labile. nbinno.com
Lipophilicity Generally increases lipophilicity compared to the corresponding carboxylic acid. researchgate.net Generally more polar.

| Pharmacokinetic Profile | Can improve bioavailability and half-life. nbinno.comresearchgate.net | Can have limitations due to metabolic instability. |

Substituent Effects on the Benzamide Core and Tetrazole Ring

The biological activity of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- derivatives can be finely tuned by introducing various substituents onto the benzamide core and the tetrazole ring. These modifications alter the molecule's physicochemical properties, such as lipophilicity, electronic character, and hydrogen bonding capacity, which in turn affects target binding and pharmacokinetics.

Impact of Halogen Atom Substitution

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's activity. In a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, which share the benzamide core, the addition of a halogen atom to an adjacent phenyl ring was found to significantly increase both binding affinity and functional activity. nih.govresearchgate.net For instance, the combination of a 4-nitro group on the benzamide ring with a 2-fluoro substituent on an N-phenyl ring resulted in a compound with substantially enhanced potency. nih.govresearchgate.net Similarly, in a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides, a derivative containing a fluorine atom was identified as a particularly potent compound. nih.gov This suggests that strategic placement of halogens on derivatives of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- could be a viable approach to improving biological efficacy.

Table 3: Effect of Halogen Substitution on the Activity of a Related Benzamide Derivative

Compound Key Substitutions Activity Data

Effects of Lipophilic and Hydrogen Bond Accepting Groups

Modifying the lipophilicity and hydrogen bonding characteristics of a molecule is fundamental to optimizing its drug-like properties. Lipophilicity influences a compound's ability to cross cell membranes and its binding to hydrophobic pockets in target proteins. Hydrogen bonds are crucial for molecular recognition and binding affinity at the active site of a receptor.

Table 4: Potential Impact of Functional Groups on Physicochemical Properties

Functional Group Type Example Potential Effect on Lipophilicity (LogP) Potential Effect on H-Bonding
Halogens -F, -Cl, -Br Increase Weak H-bond acceptor
Alkyl Chains -CH3, -C2H5 Increase No H-bonding
Alkoxy Groups -OCH3 Increase H-bond acceptor

| Hydroxyl Groups | -OH | Decrease | H-bond donor and acceptor |

Rational Design Strategies for Enhanced Potency and Selectivity

The rational design of more potent and selective analogs of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- involves a multi-faceted approach that leverages the SAR insights discussed previously. The goal is to optimize the molecule's interaction with its intended biological target while minimizing off-target effects.

Key design strategies include:

Bioisosteric Replacement: The continued use of the tetrazole ring as a metabolically stable mimic of a carboxylic acid is a foundational strategy. nbinno.comresearchgate.netbeilstein-journals.org This ensures favorable pharmacokinetic properties and maintains the necessary acidic character for target interaction.

Electronic Optimization: The 4-nitro group serves as a powerful electron-withdrawing substituent that enhances potency. nih.govresearchgate.net Further optimization could involve exploring other electron-withdrawing groups at this or other positions to fine-tune electronic properties for optimal target engagement.

Targeted Substituent Modification: Based on SAR data, specific modifications can be made to the benzamide or tetrazole rings. This includes the strategic introduction of halogen atoms or other small functional groups at positions known to enhance activity. nih.govresearchgate.netnih.gov

Physicochemical Property Modulation: A central strategy involves adjusting the molecule's lipophilicity and hydrogen bonding profile. This can be achieved by adding or modifying substituents to achieve the ideal balance for cell permeability, target binding, and solubility. nih.gov Computational tools can be used to predict these properties and guide the design of new derivatives.

Exploiting Target Structure: Where the structure of the biological target is known, structure-based design strategies can be employed. This may involve designing derivatives that form specific new interactions within a binding pocket, displace unfavorable water molecules, or bind to a unique conformation of the target protein to enhance selectivity. nih.gov Optimizing the charge distribution of the ligand can also be used to minimize the electrostatic binding free energy and improve potency and selectivity. nih.gov

By systematically applying these principles, researchers can rationally design novel derivatives of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- with improved therapeutic potential.

Mechanistic Elucidation of Biological Interactions for Benzamide, 4 Nitro N 1h Tetrazol 5 Yl

Identification of Potential Biological Targets

Enzyme Target Identification and Validation

Currently, there is no publicly available scientific literature identifying or validating specific enzyme targets for Benzamide (B126), 4-nitro-N-(1H-tetrazol-5-yl)- or its closely related analogues. Research has primarily focused on receptor-mediated interactions.

Receptor Target Identification and Validation (e.g., GPR35)

The orphan G protein-coupled receptor 35 (GPR35) has been identified as a significant biological target for N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives. colab.wsnih.govnih.gov GPR35 has emerged as a potential therapeutic target for pain, as well as inflammatory and metabolic diseases. colab.wsnih.govnih.gov The discovery that the introduction of a 1H-tetrazol-5-yl group to certain scaffolds could significantly increase potency led to the synthesis and investigation of these benzamide derivatives. colab.wsnih.govnih.gov

Validation of GPR35 as a target was conducted using a dynamic mass redistribution (DMR) assay in the HT-29 human colon adenocarcinoma cell line, which endogenously expresses GPR35. nih.govlookchem.com The studies demonstrated that these compounds are GPR35 agonists, causing a dose-dependent DMR signal. nih.gov This agonistic activity was confirmed through desensitization assays using the known GPR35 agonist, zaprinast. nih.govlookchem.com Furthermore, the specificity of this interaction was validated when the known GPR35 antagonist ML-145 was shown to dose-dependently block the DMR signal induced by the benzamide derivatives. lookchem.com

Structure-activity relationship (SAR) studies revealed that substitutions on the benzamide and phenyl rings significantly influence the agonist potency. colab.wsnih.govnih.gov For instance, derivatives N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (compound 56) and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide (compound 63) were identified as particularly potent GPR35 agonists. colab.wsnih.govnih.gov

CompoundStructureEC₅₀ (μM) for GPR35 Agonism
Compound 56N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide0.059
Compound 63N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide0.041

Enzyme Inhibition Mechanisms

Kinetic Characterization of Enzyme Inhibition (e.g., Competitive, Non-competitive, Mixed-type)

There is no available research detailing the kinetic characterization of enzyme inhibition by Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- or its analogues.

Elucidation of Inhibitor Binding Modes

There is no available research that elucidates the binding modes of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- or its analogues to any specific enzyme targets.

Modulation of Cellular Pathways by Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- Analogues

The agonistic activity of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives at the GPR35 receptor indicates their ability to modulate downstream cellular signaling pathways. patsnap.com GPR35 is known to be a versatile receptor, coupling with different G-proteins to initiate various intracellular cascades. patsnap.comfrontiersin.org

Upon activation by agonists, GPR35 can engage with:

Gαi/o proteins: This interaction typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). patsnap.com

Gα12/13 proteins: Activation of this pathway can influence the RhoA signaling cascade, which plays a critical role in regulating cell shape and motility. patsnap.com

β-arrestins: GPR35 activation also promotes the recruitment of β-arrestins. frontiersin.orgnih.gov This can lead to receptor internalization and desensitization. frontiersin.orgnih.gov Moreover, β-arrestins can act as signaling scaffolds, independently of G-proteins, to modulate pathways such as the extracellular signal-regulated kinase (ERK1/2) pathway and suppress the activation of the pro-inflammatory transcription factor NF-κB by interacting with its inhibitor, IκBα. frontiersin.orgnih.gov

The modulation of these pathways suggests that the benzamide analogues could influence a wide range of physiological and pathophysiological processes, including inflammation, immune responses, and gut barrier integrity. patsnap.comfrontiersin.orgnih.gov The specific cellular outcomes are context-dependent and can be influenced by the cell type, the tissue microenvironment, and the presence of other signaling molecules. frontiersin.org

Investigating the Role of the Nitro Group in Biological Mechanisms (e.g., Redox Processes)

The nitro group (NO₂) is a critical functional moiety in medicinal chemistry, known to significantly influence the biological activity of a wide range of compounds through various mechanisms. Its strong electron-withdrawing nature and potential for metabolic reduction are key to its effects. researchgate.netnih.gov In the context of "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-", the 4-nitro group is postulated to be a primary determinant of its biological interactions, particularly through its involvement in redox processes.

The biological activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group. nih.govoup.com This bioactivation can proceed through a one-electron or a two-electron reduction pathway, leading to the formation of highly reactive intermediates. oup.com A one-electron reduction produces a nitro radical anion, which, under aerobic conditions, can transfer its electron to molecular oxygen to generate a superoxide (B77818) radical, regenerating the parent nitro compound in a process known as redox cycling. This futile cycle can lead to significant oxidative stress within cells. oup.com

Alternatively, a two-electron reduction, often catalyzed by NAD(P)H-dependent nitroreductases, converts the nitro group to a nitroso derivative, which can be further reduced to a hydroxylamine (B1172632) and ultimately to an amine. nih.gov These reduction products, particularly the nitroso and hydroxylamine intermediates, are electrophilic and can form covalent adducts with cellular macromolecules such as proteins and DNA, leading to cytotoxicity and other biological effects. nih.gov

While direct experimental evidence for the specific redox behavior of "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-" is not extensively detailed in publicly available literature, the established principles of nitroaromatic biochemistry provide a strong framework for understanding the likely role of its 4-nitro group. Research on analogous structures, such as nitazoxanide, has highlighted the diverse roles a nitro group can play, ranging from being essential for reductive activation to acting as a stable pharmacophore that influences target binding without being reduced. nih.gov For instance, in some antiparasitic nitro drugs, the reduction of the nitro group is a prerequisite for their mechanism of action, which involves the generation of toxic radical species within the target organism. nih.gov

Potential Role of the Nitro Group Underlying Mechanism Potential Biological Consequence
Redox CyclingOne-electron reduction to a nitro radical anion, followed by re-oxidation by molecular oxygen.Generation of reactive oxygen species (ROS), leading to oxidative stress.
Reductive ActivationTwo-electron reduction to nitroso, hydroxylamine, and amine metabolites.Formation of covalent adducts with cellular macromolecules (e.g., proteins, DNA).
Enhanced Target BindingStrong electron-withdrawing nature alters molecular electronics and polarity.Improved affinity for biological targets through non-covalent interactions.
Modulation of PharmacokineticsInfluence on properties such as solubility, membrane permeability, and metabolic stability.Altered absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Biology Applications and Scaffold Exploration of Benzamide, 4 Nitro N 1h Tetrazol 5 Yl

Benzamide (B126), 4-nitro-N-(1H-tetrazol-5-yl)- as a Precursor for Complex Molecules

Development of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- Based Probes for Biological Systems

There is no specific information available in the surveyed scientific literature regarding the development or application of biological probes derived from the "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-" scaffold. The design of biological probes often involves incorporating reporter groups, such as fluorophores or photoaffinity labels, onto a core structure that may interact with a biological target. While the benzamide and tetrazole motifs are found in various biologically active molecules, the specific use of this compound as a foundational structure for biological probes has not been documented.

Derivatization Strategies for Novel Chemical Scaffolds

Detailed research findings on specific derivatization strategies starting from "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-" to generate novel chemical scaffolds are not described in the available literature. In principle, derivatization could be achieved by targeting the key functional groups: the nitro group on the benzene (B151609) ring, the amide bond, or the nitrogen atoms of the tetrazole ring. The generation of novel scaffolds from tetrazole-containing compounds is an active area of research, often employing multicomponent reactions to build molecular complexity and explore new chemical space. beilstein-journals.org However, application of these strategies to the specific title compound has not been reported.

Application of Tetrazole as a Key Pharmacophoric Element in Chemical Biology

The tetrazole ring is a prominent and privileged scaffold in medicinal chemistry and chemical biology, largely due to its role as a metabolically stable bioisostere of the carboxylic acid functional group. beilstein-journals.orglifechemicals.comtandfonline.com This bioisosteric relationship is founded on their similar pKa values and the ability of the planar, electron-rich tetrazole ring to engage in similar intermolecular interactions as a carboxylate. cambridgemedchemconsulting.com

Key Properties and Advantages:

Bioisosterism: The 5-substituted 1H-tetrazole moiety is the most widely recognized bioisostere for carboxylic acids. tandfonline.com This substitution can lead to improved pharmacokinetic profiles, including enhanced lipophilicity, oral bioavailability, and metabolic stability, as the tetrazole ring is resistant to many common metabolic pathways that affect carboxylic acids. tandfonline.comresearchgate.net

Physicochemical Properties: Replacing a carboxylic acid with a tetrazole can increase the compound's lipophilicity and membrane permeability. lifechemicals.comresearchgate.net The delocalization of the negative charge over the five-membered ring in the tetrazolate anion differs from that in a carboxylate, which can influence binding interactions with biological targets. nih.gov

Pharmacological Versatility: The tetrazole moiety is a component of numerous marketed drugs with a broad spectrum of biological activities. beilstein-journals.orglifechemicals.com Its unique electronic and steric properties allow it to act not only as a carboxylic acid surrogate but also as a cis-amide bond mimic, contributing to conformational rigidity and potency. beilstein-journals.orglifechemicals.com

The application of tetrazoles spans a wide range of therapeutic areas, demonstrating its importance as a pharmacophore. Tetrazole-containing compounds have been developed as antihypertensive, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. bohrium.comnih.govnih.gov

The table below summarizes key characteristics and applications of the tetrazole ring in drug design.

FeatureDescriptionExamples of Therapeutic Areas
Carboxylic Acid Bioisostere Similar pKa and steric properties to the -COOH group, often improving metabolic stability and lipophilicity. tandfonline.comcambridgemedchemconsulting.comAntihypertension (e.g., Losartan, Valsartan), Antiallergic. beilstein-journals.orgnih.gov
Metabolic Stability Resistant to biological transformations that typically occur with carboxylic acids in vivo. tandfonline.comBroad application across various drug classes. researchgate.net
Improved Pharmacokinetics Can enhance oral bioavailability and membrane permeability compared to the corresponding carboxylic acid. tandfonline.comOrally administered drugs. researchgate.net
Diverse Biological Activities The scaffold is present in drugs with a wide range of pharmacological effects. Anticancer, Antibacterial, Antifungal, Antiviral, Anti-inflammatory. nih.govresearchgate.net
Coordination Chemistry The nitrogen atoms of the tetrazole ring can coordinate with metal ions, a property utilized in designing certain enzyme inhibitors and materials. lifechemicals.comEnzyme inhibitors, Metal-Organic Frameworks. lifechemicals.com

The widespread use of the tetrazole pharmacophore in successful, marketed drugs underscores its significance in chemical biology and drug discovery. lifechemicals.comtandfonline.com Its ability to confer advantageous physicochemical and pharmacokinetic properties makes it a valuable tool for medicinal chemists in the design of novel therapeutics. beilstein-journals.org

Advanced Analytical Techniques for Benzamide, 4 Nitro N 1h Tetrazol 5 Yl Research

Spectroscopic Methods for Structural Elucidation of Benzamide (B126), 4-nitro-N-(1H-tetrazol-5-yl)- and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. For derivatives of 4-nitrobenzamide (B147303), specific proton (¹H) and carbon (¹³C) NMR signals are characteristic of the molecular framework.

In ¹H NMR spectra of related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the protons of the 4-nitro-substituted benzene (B151609) ring typically appear in the aromatic region. nih.gov Specifically, the two aromatic protons of the 2-chloro-4-nitro benzoic acid moiety are observed around δ 8.50 ppm and δ 7.50 ppm. nih.gov The amide (CONH) proton is expected to produce a singlet further downfield, often in the range of δ 10.19–10.81 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.gov The tetrazole N-H proton would also be expected to appear as a broad singlet at a significant downfield shift.

In ¹³C NMR spectra, the carbon signals for related derivatives appear over a wide range, from δ 17.72 to 168.51 ppm. nih.gov The carbonyl carbon (C=O) of the amide group is characteristically found in the most downfield region of the spectrum. The carbons of the 4-nitrophenyl group will have distinct chemical shifts influenced by the electron-withdrawing nitro group, while the carbon of the tetrazole ring will also exhibit a characteristic signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide N-H ~10.2 - 10.8 -
Tetrazole N-H >10 -
Aromatic C-H (ortho to NO₂) ~8.3 - 8.5 ~124
Aromatic C-H (meta to NO₂) ~7.8 - 8.0 ~129
Carbonyl C=O - ~165 - 168
Tetrazole C5 - ~150
Aromatic C-NO₂ - ~150

Note: The predicted values are based on data from analogous structures and general NMR principles.

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-" and its derivatives is expected to show several characteristic absorption bands.

For structurally similar 4-nitrobenzamide compounds, the key vibrations include those from the amide linkage, the nitro group, and the aromatic rings. nih.gov The N-H stretching vibration of the amide group typically appears as a sharp band in the region of 3294–3524 cm⁻¹. nih.gov The carbonyl (C=O) stretching of the amide is a strong, prominent peak observed between 1614–1692 cm⁻¹. nih.gov The presence of the nitro (NO₂) group is confirmed by two distinct stretching bands: an asymmetric stretch between 1506–1587 cm⁻¹ and a symmetric stretch from 1302–1378 cm⁻¹. nih.gov Additionally, C-N stretching vibrations and aromatic C=C stretching would be visible in the fingerprint region of the spectrum. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3290 - 3530
Aromatic C-H Stretch 3000 - 3100
Amide C=O Stretch 1610 - 1695
Aromatic C=C Stretch ~1600, ~1475
Nitro N=O Asymmetric Stretch 1500 - 1590
Nitro N=O Symmetric Stretch 1300 - 1380

Note: The expected ranges are derived from spectral data of related 4-nitrobenzamide derivatives. nih.gov

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-" (C₈H₆N₆O₃), the calculated exact mass is 234.0501 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, loss of the nitro group (NO₂), and fragmentation of the tetrazole ring. Key fragments would correspond to the 4-nitrobenzoyl cation and the 5-aminotetrazole (B145819) radical cation or related fragments. Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the benzamide and tetrazole moieties.

Table 3: Key Mass Spectrometry Data for Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-

Parameter Value
Molecular Formula C₈H₆N₆O₃
Molecular Weight 234.18 g/mol
Exact Mass 234.0501 Da

Note: Fragmentation predictions are based on common fragmentation patterns for aromatic amides and nitro compounds.

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While specific crystallographic data for "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-" is not publicly available, analysis of a closely related structure, 4-Nitro-N-(4-nitrobenzoyl)benzamide, provides insight into the type of information that can be obtained. researchgate.net

In the study of 4-Nitro-N-(4-nitrobenzoyl)benzamide, the crystal structure was solved, revealing an orthorhombic crystal system with the space group Pbca. researchgate.net The analysis provided precise bond lengths, bond angles, and torsion angles, showing that the molecule adopts a curved conformation. researchgate.net Intermolecular interactions, such as N—H⋯O hydrogen bonds, were identified, which lead to the formation of twisted chains within the crystal lattice. researchgate.net Similar studies on "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-" would reveal its precise solid-state conformation, molecular packing, and the nature of its intermolecular hydrogen bonding network, which is crucial for understanding its physical properties.

Table 4: Example Crystallographic Data from a Related Compound (4-Nitro-N-(4-nitrobenzoyl)benzamide)

Parameter Value
Chemical Formula C₁₄H₉N₃O₅
Molecular Weight 315.24
Crystal System Orthorhombic
Space Group Pbca
a (Å) 13.4757 (7)
b (Å) 8.5170 (6)
c (Å) 24.6285 (17)
Volume (ų) 2826.7 (3)

Source: Data for 4-Nitro-N-(4-nitrobenzoyl)benzamide. researchgate.net

Biophysical Techniques for Ligand-Target Interaction Characterization (e.g., Dynamic Mass Redistribution Assays)

Biophysical techniques are essential for characterizing the interactions between a small molecule (ligand), such as "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-", and its biological target, typically a protein. nih.gov These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are critical in drug discovery and chemical biology. dntb.gov.ua

Dynamic Mass Redistribution (DMR) is one such label-free biophysical assay that can be used for hit identification and lead characterization. DMR technology detects ligand-induced changes in the local refractive index at the bottom of a microplate well where target cells are cultured. When a ligand binds to a cellular target, such as a G-protein coupled receptor (GPCR), it can trigger a cellular response that involves the redistribution of cellular matter. This redistribution is detected as a wavelength shift in the resonant grating, providing a real-time readout of the cellular response to the ligand.

The application of DMR assays to "Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-" would involve:

Culturing cells expressing the target protein on the biosensor surface.

Introducing the compound at various concentrations.

Monitoring the DMR signal in real-time to detect a binding-induced cellular response.

This technique allows for the high-throughput screening of compound libraries to identify binders and can provide information on the functional consequences of binding (e.g., agonism or antagonism) without the need for fluorescent or radioactive labels. researchgate.net The quantitative data obtained helps in understanding the structure-activity relationship (SAR) for a series of derivatives.

Future Research Directions and Emerging Paradigms for Benzamide, 4 Nitro N 1h Tetrazol 5 Yl

Development of Novel Synthetic Routes with Improved Sustainability

Key areas of focus for sustainable synthesis of this compound could include:

Catalytic Methods: Exploring the use of novel catalysts, such as biocatalysts or metal-organic frameworks (MOFs), to facilitate key bond-forming reactions. This could lead to higher yields, reduced reaction times, and milder reaction conditions.

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow chemistry can offer significant advantages in terms of safety, scalability, and process control.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace hazardous organic solvents commonly used in organic synthesis.

A comparative analysis of a hypothetical traditional versus a potential green synthetic route is presented below:

FeatureTraditional SynthesisGreen Synthesis
Solvent Dichloromethane, DimethylformamideWater, Ethanol, or Supercritical CO2
Catalyst Stoichiometric reagentsCatalytic amounts of a recyclable catalyst
Energy Input High temperature refluxMicrowave or ultrasonic irradiation
Atom Economy LowerHigher
Waste Generation SignificantMinimized

Advanced Computational Approaches for Structure-Based Molecular Design

The advent of powerful computational tools has revolutionized the field of drug discovery. For Benzamide (B126), 4-nitro-N-(1H-tetrazol-5-yl)-, advanced computational approaches can provide invaluable insights into its structure-activity relationships (SAR) and guide the design of more potent and selective analogs.

Future computational research should focus on:

Molecular Docking and Dynamics Simulations: Utilizing high-resolution crystal structures of potential biological targets to perform molecular docking studies. This can predict the binding mode and affinity of the compound, providing a rational basis for structural modifications. Subsequent molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time.

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing QM/MM methods to study the electronic properties of the molecule and its interactions with the target protein at a quantum mechanical level of detail. This can be particularly useful for understanding reaction mechanisms and transition states.

Virtual Screening: Using the known structure of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- as a starting point for large-scale virtual screening of compound libraries to identify other molecules with similar pharmacophoric features.

Computational MethodApplication for Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-
Molecular Docking Prediction of binding poses and affinities to various biological targets.
Molecular Dynamics Assessment of the stability of the compound-target complex.
QM/MM Elucidation of detailed electronic interactions and reaction mechanisms.
Virtual Screening Identification of novel analogs with potentially improved properties.

Exploration of Underexplored Biological Targets

While initial research may have focused on a limited set of biological targets, the unique chemical structure of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- suggests that it may interact with a broader range of proteins. A key future research direction is the systematic exploration of these underexplored biological targets.

This can be achieved through:

Phenotypic Screening: Employing high-throughput phenotypic screening assays to identify the effects of the compound on cellular behavior, without a preconceived notion of its target.

Chemical Proteomics: Utilizing techniques such as affinity chromatography or activity-based protein profiling to identify the direct binding partners of the compound within the proteome.

Target Deconvolution: Following the identification of a phenotypic effect, employing various target deconvolution strategies to pinpoint the specific protein or pathway responsible for the observed activity.

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-, it is crucial to move beyond the study of individual targets and pathways. The integration of various "omics" data can provide a systems-level perspective on the compound's mechanism of action.

Future research should focus on integrating data from:

Genomics: Identifying genetic factors that may influence the response to the compound.

Transcriptomics: Analyzing changes in gene expression profiles upon treatment with the compound.

Proteomics: Quantifying changes in protein expression and post-translational modifications.

Metabolomics: Measuring alterations in the cellular metabolome.

By integrating these multi-omics datasets, researchers can construct comprehensive network models of the compound's effects, leading to a more holistic understanding of its therapeutic potential and potential off-target effects.

Q & A

Q. What are the standard synthetic routes for preparing Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-?

A common method involves reacting 4-nitrobenzoyl chloride with 5-amino-1H-tetrazole under reflux conditions. Key steps include:

  • Dissolving 5-amino-1H-tetrazole in a solvent (e.g., dichloromethane or ethanol).
  • Adding 4-nitrobenzoyl chloride dropwise with stirring.
  • Maintaining reflux for 4–6 hours to ensure complete acylation.
  • Neutralizing excess acid with triethylamine (Et₃N) and isolating the product via vacuum filtration or column chromatography .
    Alternative routes may utilize carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid derivative of 4-nitrobenzoic acid for amide bond formation with 5-amino-1H-tetrazole .

Q. What analytical techniques are essential for characterizing this compound?

Characterization typically involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm amide bond formation and nitro/tetrazole substituents.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric purity of C, H, N, and O.
  • IR Spectroscopy : Identification of key functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. How can researchers preliminarily assess the biological activity of this compound?

Initial screening often employs in vitro assays targeting receptors or enzymes structurally related to the tetrazole moiety. Examples include:

  • Dynamic Mass Redistribution (DMR) assays to evaluate G protein-coupled receptor (GPCR) modulation, particularly GPR35 agonism .
  • Fluorescence-based binding assays for quantifying interactions with metalloenzymes (e.g., carbonic anhydrase) due to the tetrazole's metal-chelating properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

SAR strategies include:

  • Systematic substitution : Modifying the benzamide ring (e.g., halogenation, methoxy groups) or tetrazole position to enhance receptor binding.
  • DMR Assays : Quantify EC₅₀ values for GPCR activity (e.g., GPR35 agonists in Table 2 of ).
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications .
    For example, introducing electron-withdrawing groups on the benzamide ring can improve metabolic stability, while bulky substituents on the tetrazole may reduce off-target effects .

Q. What crystallographic methods confirm the molecular structure and binding interactions?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethanol/water). Use SHELXL for refinement (space group determination, thermal parameter adjustments) .
  • Electron Density Maps : Validate hydrogen bonding between the tetrazole moiety and receptor residues (e.g., observed in GPR35 co-crystals) .
  • Twinned Data Refinement : For challenging crystals, SHELXL’s twin refinement tools (e.g., BASF parameter) improve accuracy .

Q. How should researchers resolve contradictions in biological activity data?

Contradictions (e.g., variable EC₅₀ values across assays) may arise from:

  • Purity Issues : Re-characterize the compound via HPLC (>95% purity) and re-test.
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO for GPCR assays).
  • Metabolite Interference : Use LC-MS to identify degradation products during assays .
  • Orthogonal Assays : Validate results with calcium flux or β-arrestin recruitment assays .

Q. What safety protocols are critical when handling this compound?

  • Storage : Store at –20°C in airtight, light-protected containers to prevent nitro group degradation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (H315/H319 hazards) .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in designated organic waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.